4-Methylquinoline-6-carbonitrile hydrochloride
Overview
Description
4-Methylquinoline-6-carbonitrile hydrochloride: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is characterized by the presence of a methyl group at the 4th position and a carbonitrile group at the 6th position on the quinoline ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-6-carbonitrile hydrochloride typically involves the reaction of 4-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 4-Methylquinoline-6-amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Methylquinoline-6-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV enzymes. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4-Methylquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4-Methylquinoline-6-amine: Similar structure but with an amine group instead of a carbonitrile group.
4-Methylquinoline-6-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness: 4-Methylquinoline-6-carbonitrile hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbonitrile group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-methylquinoline-6-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2.ClH/c1-8-4-5-13-11-3-2-9(7-12)6-10(8)11;/h2-6H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDXTZGYMAZCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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